1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole have been reported to act as potent and selective human adenosine a3 receptor antagonists .
Mode of Action
It’s worth noting that compounds with similar structures have been found to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various viruses , suggesting that this compound may also have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
- This intermediate is then acylated with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group.
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Coupling with Piperidine:
- The resulting compound is then coupled with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the carbonyl groups yields alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-inflammatory agent.
- Investigated for its potential anticancer properties.
Industry:
- Potential use in the development of new materials with specific properties.
- Studied for its potential applications in the agrochemical industry.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Uniqueness: 1-[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is unique due to the combination of the thiadiazole and piperidine rings with a methoxyphenyl group. This unique structure may confer specific biological activities and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-26-12-6-4-11(5-7-12)18-13(22)14-19-20-15(27-14)16(23)21-8-2-3-10(9-21)17(24)25/h4-7,10H,2-3,8-9H2,1H3,(H,18,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZTGRFAVBWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C(=O)N3CCCC(C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112239 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-30-7 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-methoxyphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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